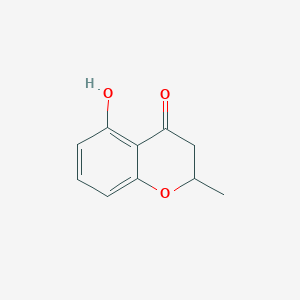

5-Hydroxy-2-methyl-4-chromanone

説明

5-Hydroxy-2-methyl-4-chromanone is an antitumor compound. It has weak antibacterial and antifungal properties. This compound mediates a unique cross-linking reaction between DNA and histone H3 by photoactivation . It is isolated from Nodulisporium sp. and inhibits the growth of Saccharomyces cerevisiae and the formation of soybean callus .

Synthesis Analysis

Chromanone or Chroman-4-one is a significant heterobicyclic compound and acts as a building block in medicinal chemistry for isolation, designing, and synthesis of novel lead compounds . Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds . More studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs .Molecular Structure Analysis

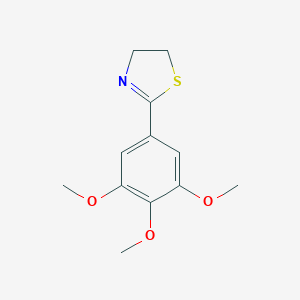

The molecular structure of 5-Hydroxy-2-methyl-4-chromanone is a fusion of benzene nucleus (ring A) with dihydropyran (ring B) which relates to chromane, chromene, chromone, and chromenone .Physical And Chemical Properties Analysis

The molecular weight of 5-Hydroxy-2-methyl-4-chromanone is 178.18 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3. The exact mass is 178.062994177 g/mol and the monoisotopic mass is 178.062994177 g/mol .科学的研究の応用

Antitumor Applications

5-Hydroxy-2-methyl-4-chromanone has been identified as an antitumor compound. It mediates a unique cross-linking reaction between DNA and histone H3 when activated by light, which could be utilized in cancer research and therapy to target tumor cells .

Antibacterial and Antifungal Properties

This compound also exhibits weak antibacterial and antifungal activities. These properties can be explored further to develop new treatments for bacterial and fungal infections .

Medicinal Chemistry Building Block

The chroman-4-one framework, to which 5-Hydroxy-2-methyl-4-chromanone belongs, is a significant structural entity in medicinal chemistry. It acts as a major building block in a large class of medicinal compounds, suggesting its potential use in the synthesis of various pharmacologically active molecules .

Synthetic Methodologies Improvement

Research has been conducted to improve the synthetic methodologies of 4-chromanone-derived compounds, indicating that 5-Hydroxy-2-methyl-4-chromanone could play a role in the development of more efficient synthesis processes for medicinal compounds .

Biological Activities Spectrum

Synthetic chroman-4-one derivatives, including 5-Hydroxy-2-methyl-4-chromanone, exhibit a broad spectrum of significant biological activities. This opens up research opportunities in pharmacology for the discovery of new therapeutic agents .

Antiparasitic Activity

Analogues of chroman-4-one have shown antiparasitic activity by targeting specific enzymes like pteridine reductase-1. This suggests that 5-Hydroxy-2-methyl-4-chromanone could be investigated for its potential use in treating parasitic infections .

将来の方向性

Considering the versatility of chromanone, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . Current developments in the synthesis of 4-chromanone-derived compounds focus on the major synthetic methods of preparation reported on chroman-4-one derivatives .

特性

IUPAC Name |

5-hydroxy-2-methyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-6-5-8(12)10-7(11)3-2-4-9(10)13-6/h2-4,6,11H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHEIRCBYUYIIMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C2=C(C=CC=C2O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10536587 | |

| Record name | 5-Hydroxy-2-methyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10536587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14153-17-4 | |

| Record name | 5-Hydroxy-2-methyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10536587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 5-hydroxy-2-methyl-4-chromanone biosynthesized by Daldinia cf. childiae?

A: Research suggests that 5-hydroxy-2-methyl-4-chromanone found in Daldinia cf. childiae is likely formed through a non-enzymatic cyclization step. This conclusion is supported by feeding experiments using sodium (1,2-13C2)acetate []. While the exact mechanism within the fungus requires further investigation, this finding provides valuable insight into the biosynthesis of this compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B183439.png)

![Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B183446.png)

![5-Methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B183448.png)